

# Physical and chemical properties of "Isoquinolin-8-ylmethanamine"

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## Compound of Interest

Compound Name: *Isoquinolin-8-ylmethanamine*

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An In-depth Technical Guide to **Isoquinolin-8-ylmethanamine**: Properties, Synthesis, and Therapeutic Potential

## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Isoquinolin-8-ylmethanamine** is a heterocyclic aromatic amine that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its rigid isoquinoline scaffold, combined with a reactive primary amine, makes it a valuable building block for the synthesis of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties, synthetic approaches, and the established and potential therapeutic applications of **Isoquinolin-8-ylmethanamine** and its derivatives.

## Chemical Identity

- IUPAC Name: **isoquinolin-8-ylmethanamine**<sup>[1]</sup>
- Synonyms: 8-(Aminomethyl)isoquinoline, C-ISOQUINOLIN-8-YL-METHYLAMINE<sup>[1]</sup>
- CAS Number: 362606-12-0<sup>[1]</sup>

## Physical and Chemical Properties

While extensive experimental data for **Isoquinolin-8-ylmethanamine** is not widely published, a combination of computed data and information on its dihydrochloride salt provides valuable insights into its characteristics.

## Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of **Isoquinolin-8-ylmethanamine**.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub>	PubChem[1]
Molecular Weight	158.20 g/mol	PubChem[1]
XLogP3	1.4	PubChem (Computed)[1]
Hydrogen Bond Donor Count	2	PubChem (Computed)[1]
Hydrogen Bond Acceptor Count	2	PubChem (Computed)[1]
Rotatable Bond Count	1	PubChem (Computed)[1]
Topological Polar Surface Area	38.9 Å <sup>2</sup>	PubChem (Computed)[1]
Solubility (as dihydrochloride)	5 mg/mL in PBS (pH 7.2)	Cayman Chemical

## Reactivity and Chemical Behavior

The chemical behavior of **Isoquinolin-8-ylmethanamine** is dictated by the interplay of the aromatic isoquinoline ring system and the nucleophilic aminomethyl group.

- Basicity: The presence of two nitrogen atoms, one in the isoquinoline ring and one in the primary amine, confers basic properties to the molecule. The pKa of the parent isoquinoline is 5.14, indicating it is a weak base.[2] The aminomethyl substituent is expected to have a pKa typical for a primary benzylic amine.

- Nucleophilicity: The primary amine at the 8-position is a potent nucleophile. However, its reactivity can be sterically hindered by the adjacent peri-hydrogen on the isoquinoline ring. This steric hindrance can influence the conditions required for its reactions.
- Reactivity in Synthesis: **Isoquinolin-8-ylmethanamine** serves as a key intermediate in the synthesis of more complex molecules. For instance, it is used in the preparation of benzenesulfonamide and heteroaryl-substituted sulfonamide compounds.<sup>[3]</sup> A general reaction scheme involves the nucleophilic attack of the aminomethyl group on an electrophilic center.

## Experimental Protocols

While a specific, detailed protocol for the synthesis of **Isoquinolin-8-ylmethanamine** is not readily available in peer-reviewed literature, its use as a reactant has been described in patents. The following is a generalized experimental protocol illustrating its reactivity.

### General Protocol for the N-Arylation of Isoquinolin-8-ylmethanamine

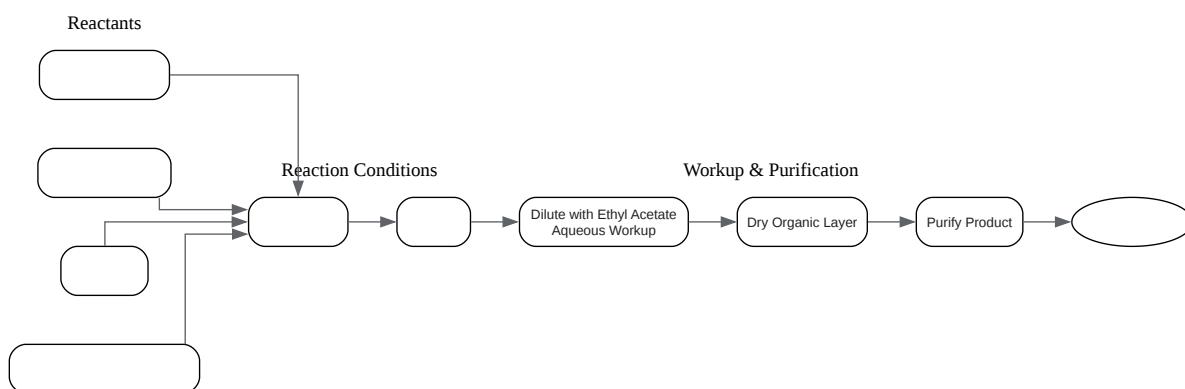
This protocol is adapted from patent literature describing the synthesis of sulfonamide derivatives.<sup>[3]</sup>

Materials:

- **Isoquinolin-8-ylmethanamine**
- Aryl halide (e.g., 5-chloro-N-(2,4-dimethoxybenzyl)-2,4-difluoro-N-(thiazol-2-yl)benzenesulfonamide)
- Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ )
- Anhydrous dimethyl sulfoxide (DMSO)
- Ethyl acetate
- Standard laboratory glassware and inert atmosphere setup

Procedure:

- To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 equivalent) and **Isoquinolin-8-ylmethanamine** (1.0 equivalent).
- Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the reactants.
- Add cesium carbonate ( $\text{Cs}_2\text{CO}_3$ ) (2.4 equivalents) to the mixture.
- Heat the reaction mixture to 90 °C and maintain for 17 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).
- Upon completion, allow the reaction mixture to cool to room temperature.
- Dilute the mixture with ethyl acetate and perform an aqueous workup to remove inorganic salts and DMSO.
- The organic layer is then dried over a suitable drying agent (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), filtered, and the solvent is removed under reduced pressure.
- The crude product can be purified by column chromatography or recrystallization.



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General workflow for the N-arylation of **Isoquinolin-8-ylmethanamine**.

## Biological Activity and Therapeutic Potential

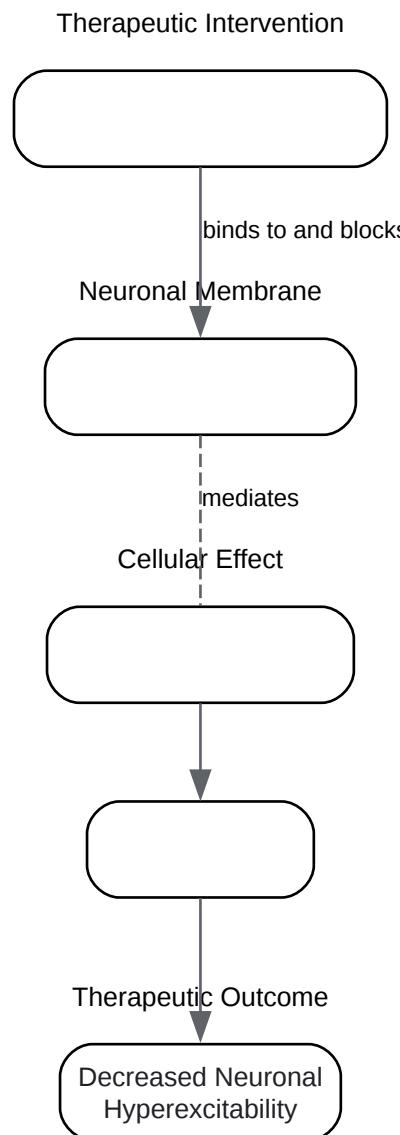
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of pharmacological activities. While specific biological data for **Isoquinolin-8-ylmethanamine** is limited, its derivatives have shown significant therapeutic potential.

## Voltage-Gated Sodium Channel Antagonism

Derivatives of **Isoquinolin-8-ylmethanamine** have been synthesized and investigated as potent antagonists of voltage-gated sodium (NaV) channels.<sup>[3]</sup> These channels, particularly isoforms like NaV1.1, NaV1.2, and NaV1.6, are crucial for the initiation and propagation of action potentials in neurons. Dysregulation of these channels is implicated in various neurological disorders.

The therapeutic rationale for developing NaV channel antagonists is well-established for conditions such as:

- Epilepsy: Many anti-epileptic drugs act by blocking NaV channels, thereby reducing neuronal hyperexcitability.<sup>[3]</sup>
- Neuropathic Pain: Aberrant NaV channel activity in sensory neurons is a key mechanism in the development of chronic pain states.
- Other Neurological Disorders: Research is ongoing into the role of NaV channels in conditions like multiple sclerosis and neurodegenerative diseases.



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Mechanism of action for **Isoquinolin-8-ylmethanamine** derivatives.

## Potential as a Scaffold in Drug Discovery

The broader class of isoquinoline alkaloids exhibits a vast array of biological activities, including:

- Anticancer
- Antimicrobial

- Antiviral
- Anti-inflammatory

Given this precedent, **Isoquinolin-8-ylmethanamine** represents a promising starting point for the development of novel therapeutic agents targeting a wide range of diseases. Its utility as a scaffold allows for the systematic modification of its structure to optimize potency, selectivity, and pharmacokinetic properties.

## Conclusion

**Isoquinolin-8-ylmethanamine** is a versatile chemical entity with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data on the parent compound is still emerging, its utility as a building block for potent, biologically active molecules is evident from the patent literature. The demonstrated activity of its derivatives as voltage-gated sodium channel antagonists highlights a clear path for its application in the development of new treatments for neurological disorders. Further research into the synthesis, properties, and biological activities of **Isoquinolin-8-ylmethanamine** and its novel derivatives is warranted and holds considerable promise for the advancement of therapeutic sciences.

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